N9-Exclusive Alkylation via Steric Shielding
Treatment of 6-(2-butylimidazol-1-yl)-2-chloropurine with NaH in DMF followed by ethyl iodide resulted in exclusive formation of the N9-alkylated product (100% N9 selectivity), whereas identical treatment of 2-chloro-6-(4,5-diphenylimidazol-1-yl)purine produced an N9/N7 regioisomeric mixture in approximately 5:1 ratio. The differential outcome is attributed to coplanar ring conformation in the former compound (C−H positioned above N7, shielding it from alkylation) versus a ∼57° ring rotation in the latter, which exposes N7 to competing alkylation [1].
| Evidence Dimension | N9:N7 alkylation selectivity |
|---|---|
| Target Compound Data | 100% N9 (exclusive formation), 0% N7 |
| Comparator Or Baseline | 2-chloro-6-(4,5-diphenylimidazol-1-yl)purine: N9/N7 ≈ 5:1 mixture |
| Quantified Difference | Absolute N9 selectivity (100% vs. ∼83% N9) |
| Conditions | NaH, DMF, ethyl iodide, room temperature |
Why This Matters
For procurement of nucleoside building blocks, the ability to achieve exclusive N9 alkylation eliminates costly chromatographic separation of N7 regioisomers and improves overall yield in API synthesis.
- [1] Zhong, M.; Nowak, I.; Robins, M. J. Regiospecific N9 Alkylation of 6-(Heteroaryl)purines: Shielding of N7 by a Proximal Heteroaryl C−H. J. Org. Chem. 2006, 71, 8901–8906. DOI: 10.1021/jo061759h. View Source
